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molecular formula C8H16N4O B8473536 1-(Piperazin-1-yl)tetrahydropyrimidin-2(1H)-one

1-(Piperazin-1-yl)tetrahydropyrimidin-2(1H)-one

Cat. No. B8473536
M. Wt: 184.24 g/mol
InChI Key: KZXBDTMBESAZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745623B2

Procedure details

To a solution of 1-(4-benzylpiperazin-1-yl)tetrahydropyrimidin-2(1H)-one obtained in Example 25a) (0.82 g) was added 20% palladium hydroxide on carbon (containing 50% water; 0.20 g), and the mixture was stirred at room temperature for 60 hours under a hydrogen atmosphere. The reaction mixture was filtered, and the solvent was distilled off under reduced pressure to obtain the title compound (0.56 g, quantitative) as colorless crystals.
Name
1-(4-benzylpiperazin-1-yl)tetrahydropyrimidin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([N:14]2[CH2:19][CH2:18][CH2:17][NH:16][C:15]2=[O:20])[CH2:10][CH2:9]1)C1C=CC=CC=1>[OH-].[OH-].[Pd+2]>[N:11]1([N:14]2[CH2:19][CH2:18][CH2:17][NH:16][C:15]2=[O:20])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:1.2.3|

Inputs

Step One
Name
1-(4-benzylpiperazin-1-yl)tetrahydropyrimidin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)N1C(NCCC1)=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 60 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
N1(CCNCC1)N1C(NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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